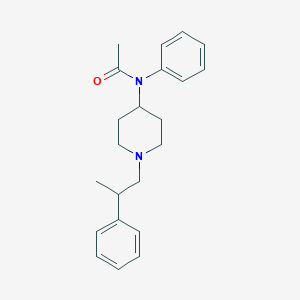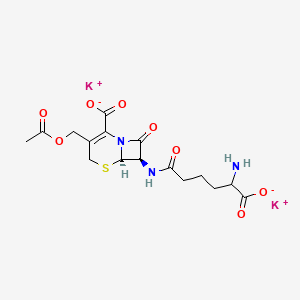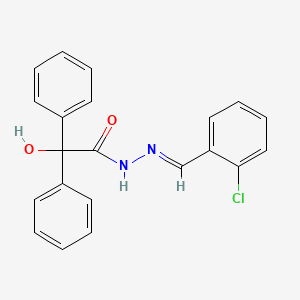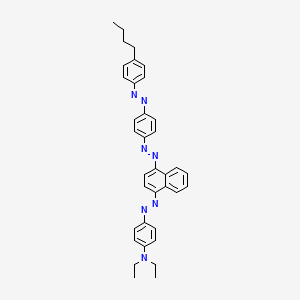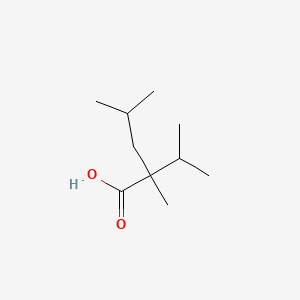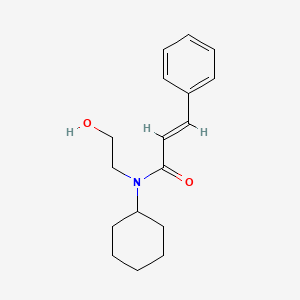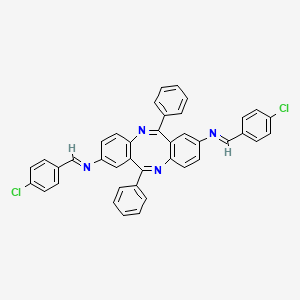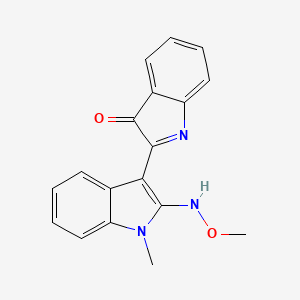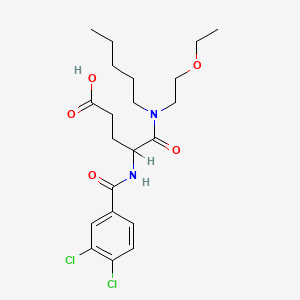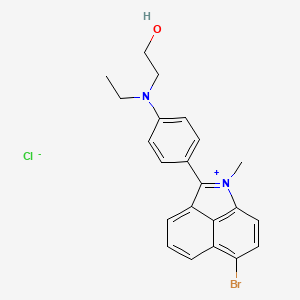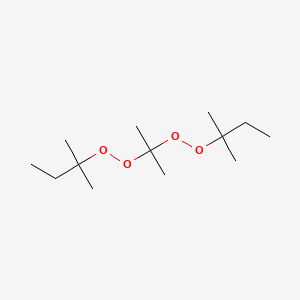
2,2-Bis(tert-amylperoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(tert-amylperoxy)propane is an organic peroxide compound with the molecular formula C₁₃H₂₈O₄. It is known for its use as a radical initiator in polymerization reactions and as a crosslinking agent in the production of various polymers and rubbers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(tert-amylperoxy)propane typically involves the reaction of tert-amyl hydroperoxide with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydroperoxide intermediate, which then reacts with acetone to form the desired peroxide compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(tert-amylperoxy)propane primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate polymerization reactions or crosslinking processes in various substrates .
Common Reagents and Conditions: The decomposition of this compound is typically induced by heat or ultraviolet light. Common reagents used in these reactions include radical initiators and stabilizers to control the rate of decomposition .
Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which can further react with monomers to form polymers or with other radicals to form crosslinked networks .
Scientific Research Applications
2,2-Bis(tert-amylperoxy)propane has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 2,2-Bis(tert-amylperoxy)propane involves the homolytic cleavage of the peroxide bond to form two tert-amylperoxy radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The radicals can also react with existing polymer chains to form crosslinked networks, enhancing the mechanical properties and thermal stability of the material .
Comparison with Similar Compounds
Dicumyl peroxide: Another organic peroxide used as a radical initiator and crosslinking agent.
Benzoyl peroxide: Commonly used in polymerization reactions and as an acne treatment.
tert-Butyl peroxybenzoate: Used in the polymerization of styrene and other monomers.
Uniqueness: 2,2-Bis(tert-amylperoxy)propane is unique due to its high thermal stability and efficiency as a radical initiator. It provides better control over polymerization reactions and produces polymers with superior mechanical properties compared to other peroxides .
Properties
CAS No. |
3052-70-8 |
|---|---|
Molecular Formula |
C13H28O4 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-methyl-2-[2-(2-methylbutan-2-ylperoxy)propan-2-ylperoxy]butane |
InChI |
InChI=1S/C13H28O4/c1-9-11(3,4)14-16-13(7,8)17-15-12(5,6)10-2/h9-10H2,1-8H3 |
InChI Key |
PHIGUQOUWMSXFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OOC(C)(C)OOC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


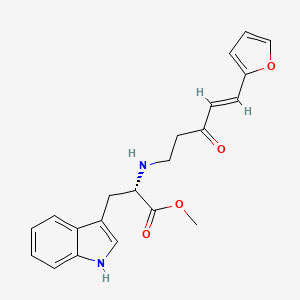
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
